

# **cis-Chlordane and its Endocrine Disrupting Potential: A Technical Guide**

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## **Compound of Interest**

Compound Name: **cis-Chlordane**

Cat. No.: **B041515**

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## **Abstract**

**cis-Chlordane**, a persistent organochlorine pesticide, has been identified as an endocrine-disrupting chemical (EDC) with the potential to interfere with hormonal signaling pathways. This technical guide provides a comprehensive overview of the endocrine-disrupting effects of **cis-chlordane**, focusing on its interactions with estrogenic, androgenic, and thyroid pathways. It summarizes key quantitative data from in vitro and in vivo studies, details experimental methodologies, and visualizes the involved signaling pathways to support further research and risk assessment.

## **Introduction**

Chlordane, a broad-spectrum insecticide, was widely used in agriculture and for domestic pest control before its ban in many countries due to its persistence in the environment and adverse health effects. The technical mixture of chlordane consists of several isomers, with **cis-chlordane** being a significant component.<sup>[1]</sup> Like other organochlorine pesticides, **cis-chlordane** is lipophilic, leading to its bioaccumulation in fatty tissues and biomagnification through the food chain.<sup>[2][3]</sup> Concerns over its potential to disrupt the endocrine system have prompted extensive research into its mechanisms of action. This guide synthesizes the current scientific understanding of **cis-chlordane**'s impact on key endocrine axes.

## Estrogenic and Anti-Estrogenic Effects

**cis-Chlordane** exhibits complex interactions with the estrogen signaling pathway, demonstrating both estrogenic and anti-estrogenic properties depending on the experimental model and endpoint measured.

### Interaction with Estrogen Receptors

In vitro studies have shown conflicting results regarding the estrogenic activity of chlordane. While some studies report negative results in human estrogen receptor binding assays and yeast assays, others have observed stimulated proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[4] This suggests that **cis-chlordane** may not directly bind to the estrogen receptor (ER) with high affinity but could modulate estrogenic signaling through other mechanisms. Chlordane has been shown to affect transcription by antagonizing estrogen-related receptors.

### Modulation of Aromatase Activity

A key mechanism underlying **cis-chlordane**'s endocrine-disrupting effects is its ability to modulate the activity of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens. Studies have demonstrated that chlordane can induce aromatase activity.[5] However, other research has shown that chlordane can act as an antagonist for the estrogen-related receptor  $\alpha$ -1 (ERR $\alpha$ -1), which in turn suppresses aromatase expression.[6][7][8] This dual effect suggests a complex regulatory role of **cis-chlordane** on estrogen biosynthesis.

### Androgenic and Anti-Androgenic Effects

The influence of **cis-chlordane** on the androgenic system is also a significant area of concern.

### Androgen Receptor Interaction

Some studies have investigated the potential of chlordane and its constituents to interact with the androgen receptor (AR). While technical chlordane and its components, cis- and trans-nonachlor, were not found to be estrogenic, their interaction with the androgen receptor had not been extensively investigated in earlier studies.[9] However, one study reported that consumption of chlordane by male rats increased androgen receptor sites in the ventral

prostate, although it did not affect prostate or testicular weight, or plasma testosterone levels.

[10]

## In Vivo Effects on Testosterone Levels

Animal studies have revealed sex-specific effects of chlordane exposure on circulating testosterone levels. In a study with C57BL/6 mice, acute exposure to chlordane resulted in augmented plasma testosterone levels in males.[2] Prenatal exposure to chlordanes in humans has been associated with inverse effects on testosterone levels in boys.[11][12]

## Effects on the Thyroid Hormone Pathway

Evidence suggests that **cis-chlordane** can also interfere with the thyroid hormone system.

## In Vivo Thyroid Effects

Limited evidence from human and animal studies indicates that chlordane exposure may lead to thyroid effects.[13][14] Inhalation exposure in rats has been shown to cause increased height of thyroid follicular epithelial cells.[10] Women married to men who used chlordane have been observed to have a 1.3-fold increased risk of hypothyroidism.[15]

## Quantitative Data Summary

The following tables summarize quantitative data from key studies on the endocrine-disrupting effects of **cis-chlordane**.

Table 1: In Vitro Studies on Estrogenic and Aromatase Effects

Cell Line	Compound	Concentration	Effect	Reference
SK-BR-3	Chlordane	Not specified	Antagonist for ERR $\alpha$ -1, suppressing aromatase expression	<a href="#">[6]</a> <a href="#">[7]</a>
HepG2 (stably expressing ERR $\alpha$ -1)	Toxaphene (structurally similar)	10 $\mu$ M	Reduced aromatase activity to the level of untransfected cells	<a href="#">[6]</a> <a href="#">[8]</a>
JEG-3	Chlordane	Not specified	Induced aromatase activity and cyp19 gene transcription	<a href="#">[5]</a>

Table 2: In Vivo Studies on Hormonal and Reproductive Effects

Species	Compound	Dose	Route	Duration	Effect	Reference
C57BL/6 Mice (male)	Chlordane	20 mg/kg	Oral gavage (acute)	2 weeks	Augmented plasma testosterone levels	<a href="#">[2]</a>
Rats (male)	Chlordane	19.5 mg/kg/day	Diet	90 days	Increased androgen receptor sites in the ventral prostate	<a href="#">[10]</a>
Rats	Chlordane	16 mg/kg/d	Diet	Not specified	Decreased fertility	<a href="#">[16]</a>
Mice	Chlordane	100 mg/kg/d	Not specified	Not specified	Decreased size of seminiferous tubules and altered spermatogenesis	<a href="#">[16]</a>
Humans (boys)	Prenatal chlordane exposure	Not applicable	Maternal blood	Prenatal	Inversely associated with testosterone, cortisol, and other hormones	<a href="#">[11]</a> <a href="#">[12]</a>

## Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the endocrine-disrupting effects of **cis-chlordane**.

## In Vitro Aromatase Activity Assay (Yang & Chen, 1999)

- Cell Lines: SK-BR-3 (human breast cancer cell line) and HepG2 (human hepatoma cell line) stably expressing ERR $\alpha$ -1.
- Treatment: Cells were transfected with an ERR $\alpha$ -1 expression plasmid and a CAT reporter plasmid containing the aromatase promoter. Transfected cells were incubated with chlordane or toxaphene for 48 hours.
- Endpoint: Chloramphenicol acetyltransferase (CAT) activity was measured as an indicator of aromatase promoter activity. Aromatase enzyme activity was also directly measured in the stably transfected HepG2 cells.
- Methodology: The procedure for the yeast assay was obtained from Dr. John P. Sumpter. Cells were washed before assaying for aromatase activity.[\[6\]](#)

## In Vivo Mouse Study on Sex-Specific Effects (Luo et al.)

- Animal Model: Age-matched male and female C57BL/6 mice.
- Treatment: Mice were exposed to chlordane (20 mg/kg) via a one-time oral gavage.
- Duration: 2 weeks.
- Endpoints: Plasma testosterone levels, hepatic lipid levels, and gene expression related to lipid and glucose metabolism.
- Methodology: Plasma steroid and thyroid hormones were measured using a Multi-Species Hormone Magnetic Bead Panel on a Luminex 100 system. Statistical analysis was performed using Two-Way ANOVA.[\[2\]](#)

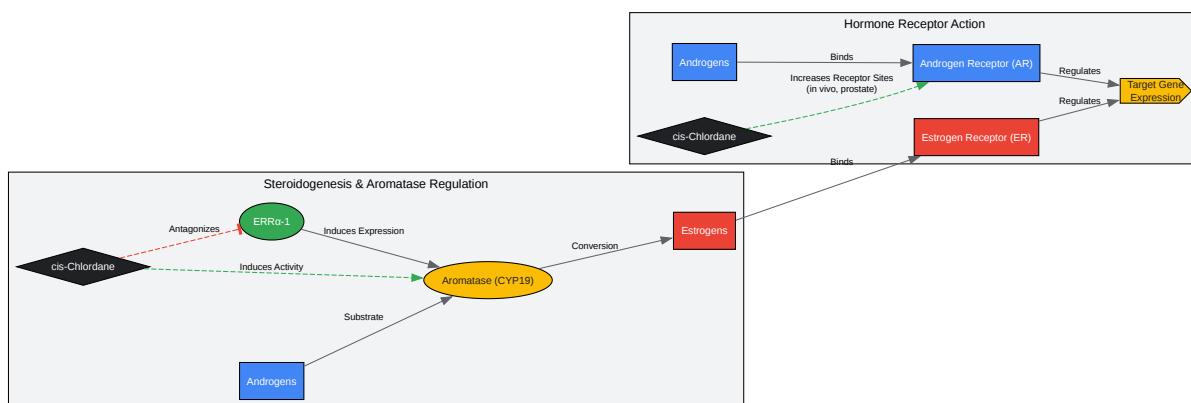
## In Vitro Neuronal Toxicity and Metabolism Assays (Clackson et al., 2025)

- Cell Model: Human induced pluripotent stem cell (iPSC)-derived motor neurons.
- Treatment: Neurons were treated with 5  $\mu$ M and 10  $\mu$ M **cis-chlordane** for 3 hours.

- Endpoints: Oxygen consumption rate (OCR), ATP production, mitochondrial membrane potential, and levels of metabolic intermediates (pyruvate and malate).
- Methodology: The Seahorse XF Cell Mito Stress Test was used to measure OCR and ATP production. Promega's Pyruvate-Glo and Malate-Glo kits were used to measure metabolic intermediates.[17][18][19]

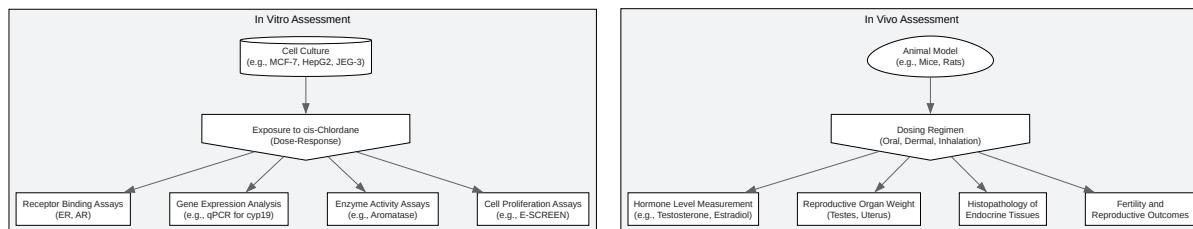
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **cis-chlordane** and a typical experimental workflow for assessing its endocrine-disrupting potential.



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Caption: Signaling pathways affected by **cis-chlordan**e.



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Caption: Experimental workflow for endocrine disruption assessment.

## Conclusion

The available evidence strongly indicates that **cis-chlordan**e is an endocrine disruptor with multifaceted effects on estrogen, androgen, and thyroid signaling pathways. Its ability to modulate aromatase activity, both through induction and suppression via ERR $\alpha$ -1 antagonism, highlights the complexity of its mechanism of action. In vivo studies further demonstrate its potential to alter hormone levels and affect reproductive health in a sex-specific manner. For researchers and professionals in drug development, understanding these endocrine-disrupting properties is crucial for evaluating the safety of new chemical entities and for developing strategies to mitigate the risks associated with exposure to persistent organic pollutants like **cis-chlordan**e. Further research is warranted to fully elucidate the dose-response relationships and the long-term consequences of low-level exposure to this prevalent environmental contaminant.

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